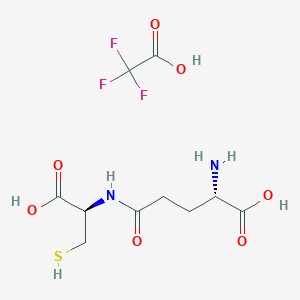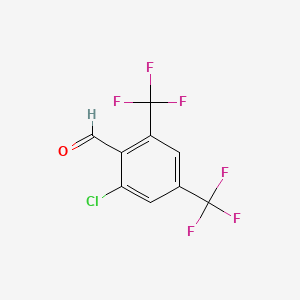
2-クロロ-4,6-ビス(トリフルオロメチル)ベンズアルデヒド
概要
説明
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3ClF6O. It is characterized by the presence of two trifluoromethyl groups and a chloro group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
科学的研究の応用
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals
作用機序
Mode of Action
It is known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .
Pharmacokinetics
More research is needed to understand how these properties impact the compound’s bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity and biological activity can be influenced by the electronegativity, size, and electrostatic interactions of the trifluoromethyl group .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde typically involves the chlorination of 4,6-bis(trifluoromethyl)benzaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-4,6-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
特性
IUPAC Name |
2-chloro-4,6-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCXVIOXOGOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


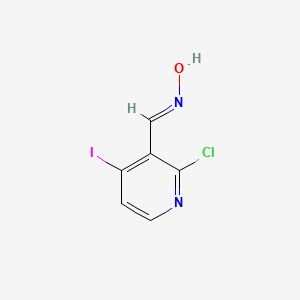
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)
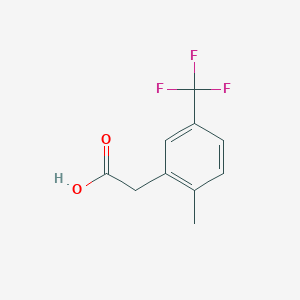
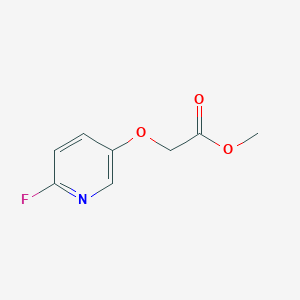
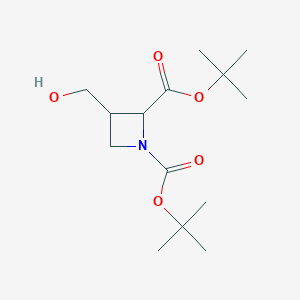
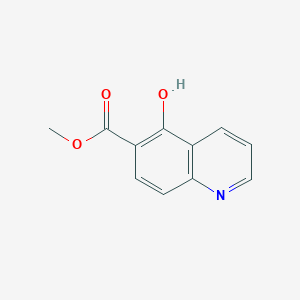
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1451265.png)
![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)
